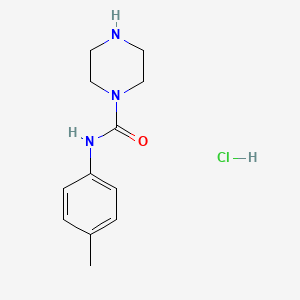
N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride
描述
“N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1354950-88-1 . It has a molecular weight of 255.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O.ClH/c1-10-2-4-11(5-3-10)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学研究应用
N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride is used in scientific research for various purposes, including studying its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes.
作用机制
The mechanism of action of N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride is not fully understood. However, it is known to bind to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This binding may result in the activation or inhibition of various signaling pathways, depending on the specific receptor subtype and the cellular context.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to affect various physiological processes, including blood pressure, heart rate, and body temperature.
实验室实验的优点和局限性
N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride has several advantages for lab experiments. For example, it is relatively easy to synthesize and can be obtained in high purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin receptors in various physiological and pathological processes.
However, there are also some limitations to using this compound in lab experiments. For example, it has relatively low potency compared to other compounds that target serotonin receptors. It also has a relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride. For example, further studies are needed to fully understand its mechanism of action and the specific signaling pathways it activates or inhibits. Additionally, more research is needed to determine its potential therapeutic applications, particularly in the treatment of psychiatric and neurological disorders.
Conclusion:
In conclusion, this compound is a useful tool for scientific research, particularly for studying the role of serotonin receptors in various physiological and pathological processes. It has a well-defined mechanism of action, and its synthesis is relatively easy. However, there are also some limitations to using this compound in lab experiments, including its low potency and short half-life. Further research is needed to fully understand its potential therapeutic applications and to identify new directions for future studies.
安全和危害
属性
IUPAC Name |
N-(4-methylphenyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c1-10-2-4-11(5-3-10)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPDTSGUFMBEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)
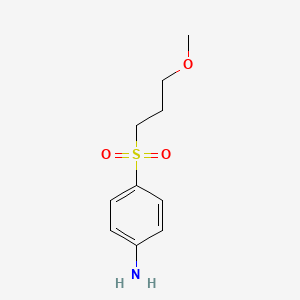
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B1464009.png)
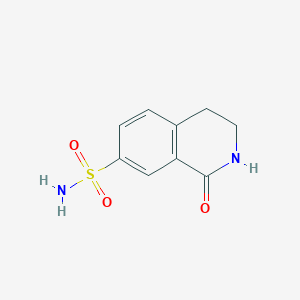



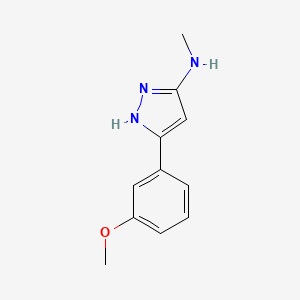
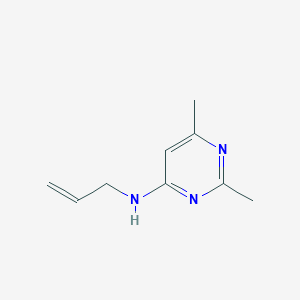
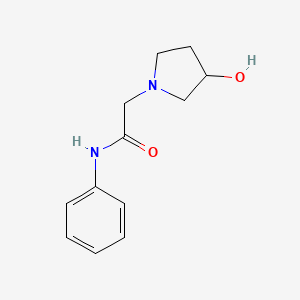
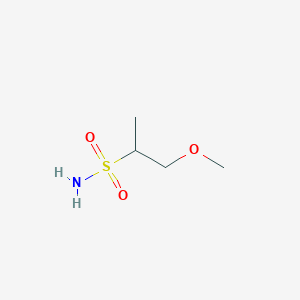

![1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol](/img/structure/B1464024.png)
![1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B1464026.png)